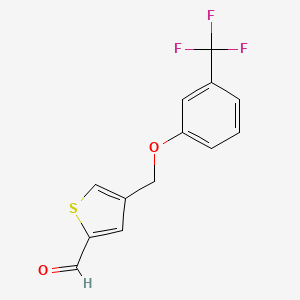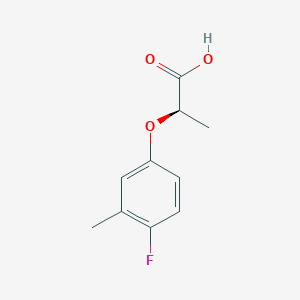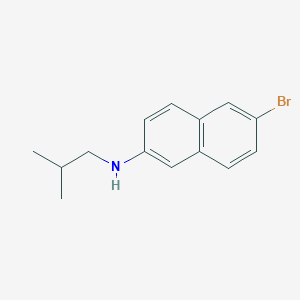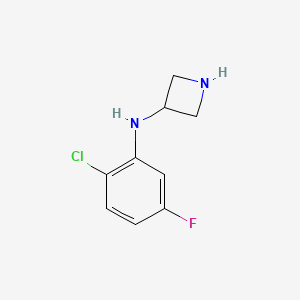
4-((3-(Trifluoromethyl)phenoxy)methyl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-(Trifluoromethyl)phenoxy)methyl)thiophene-2-carbaldehyde is a chemical compound that features a thiophene ring substituted with a trifluoromethylphenoxy group and a carbaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Trifluoromethyl)phenoxy)methyl)thiophene-2-carbaldehyde typically involves the reaction of 3-(trifluoromethyl)phenol with thiophene-2-carbaldehyde under specific conditions. One common method is the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-((3-(Trifluoromethyl)phenoxy)methyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethylphenoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-((3-(Trifluoromethyl)phenoxy)methyl)thiophene-2-carboxylic acid.
Reduction: 4-((3-(Trifluoromethyl)phenoxy)methyl)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-((3-(Trifluoromethyl)phenoxy)methyl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs with specific biological activities.
Mecanismo De Acción
The mechanism of action of 4-((3-(Trifluoromethyl)phenoxy)methyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the thiophene and aldehyde functionalities.
Thiophene-2-carbaldehyde: Contains the thiophene and aldehyde groups but lacks the trifluoromethylphenoxy group.
3-(Trifluoromethyl)phenol: Contains the trifluoromethyl group but lacks the thiophene and aldehyde functionalities.
Uniqueness
4-((3-(Trifluoromethyl)phenoxy)methyl)thiophene-2-carbaldehyde is unique due to the combination of its trifluoromethylphenoxy group, thiophene ring, and aldehyde group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C13H9F3O2S |
|---|---|
Peso molecular |
286.27 g/mol |
Nombre IUPAC |
4-[[3-(trifluoromethyl)phenoxy]methyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H9F3O2S/c14-13(15,16)10-2-1-3-11(5-10)18-7-9-4-12(6-17)19-8-9/h1-6,8H,7H2 |
Clave InChI |
UPOWKJAYPXUOBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCC2=CSC(=C2)C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12073808.png)
![3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline](/img/structure/B12073814.png)

![2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B12073825.png)

![6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12073838.png)


